molecular formula C16H15NO5 B3120645 N-Cbz-S-4-Hydroxyphenylglycine CAS No. 26787-76-8

N-Cbz-S-4-Hydroxyphenylglycine

Cat. No.: B3120645
CAS No.: 26787-76-8
M. Wt: 301.29 g/mol
InChI Key: CGDQNVNWDDEJPY-AWEZNQCLSA-N
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Description

N-Cbz-S-4-Hydroxyphenylglycine (CAS 26787-76-8) is a chiral, non-proteogenic amino acid derivative that serves as a valuable synthetic intermediate in medicinal chemistry and advanced organic synthesis . The compound features a carbobenzyloxy (Cbz) protecting group on the amine functionality, which is stable under a range of reaction conditions and can be selectively removed under mild catalytic hydrogenolysis conditions, making it an ideal building block for the stepwise construction of complex peptides and peptidomimetics . The defined stereochemistry at the alpha-carbon (S-configuration) ensures the production of enantiomerically pure target molecules, a critical factor for biological activity in pharmaceutical agents . The 4-hydroxyphenylglycine scaffold is found in naturally occurring antibiotics, such as the vancomycin family, highlighting its significance in the biosynthesis of molecules with potent biological activity . In modern drug discovery, this scaffold and its derivatives have been explored for designing novel therapeutics, such as agonists for the orphan receptor GPR88, a potential target for central nervous system disorders . As a versatile chiral synthon, this compound is a useful intermediate for drug discovery research . This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H15NO5/c18-13-8-6-12(7-9-13)14(15(19)20)17-16(21)22-10-11-4-2-1-3-5-11/h1-9,14,18H,10H2,(H,17,21)(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDQNVNWDDEJPY-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301161004
Record name (αS)-4-Hydroxy-α-[[(phenylmethoxy)carbonyl]amino]benzeneacetic acid
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Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26787-76-8
Record name (αS)-4-Hydroxy-α-[[(phenylmethoxy)carbonyl]amino]benzeneacetic acid
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Record name (αS)-4-Hydroxy-α-[[(phenylmethoxy)carbonyl]amino]benzeneacetic acid
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Record name (2S)-([(benzyloxy)carbonyl]amino)(4-hydroxyphenyl)etanoic acid
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Synthetic Methodologies for N Cbz S 4 Hydroxyphenylglycine and Its Stereoisomers

Classical Chemical Synthesis Approaches to N-Cbz-4-Hydroxyphenylglycine

Classical methods for the synthesis of N-Cbz-4-Hydroxyphenylglycine often involve the protection of the amino group of 4-hydroxyphenylglycine, followed by potential modifications of other functional groups.

Direct N-Protection of 4-Hydroxyphenylglycine via Benzyloxycarbonylation

The most direct route to N-Cbz-4-Hydroxyphenylglycine involves the protection of the amino group of 4-hydroxyphenylglycine using benzyl chloroformate (Cbz-Cl). wikipedia.orgcommonorganicchemistry.com This reaction, known as benzyloxycarbonylation, is a widely used method for amine protection in organic synthesis. wikipedia.org

The reaction is typically carried out under basic conditions to deprotonate the amino group, rendering it nucleophilic. stackexchange.com A common procedure involves dissolving 4-hydroxyphenylglycine in an aqueous solution of a base, such as sodium hydroxide, and then adding benzyl chloroformate. stackexchange.com The pH of the reaction mixture is crucial and must be carefully controlled to ensure efficient reaction and prevent side reactions.

Key Reaction Parameters:

ParameterCondition
Protecting AgentBenzyl Chloroformate (Cbz-Cl)
BaseSodium Hydroxide, Sodium Carbonate
SolventWater, Ethyl Acetate
Temperature0 °C to reflux

The benzyloxycarbonyl (Cbz) group is favored for its stability under various conditions and its ease of removal by methods such as catalytic hydrogenolysis. wikipedia.org

Derivatization Reactions of the Carboxyl and Phenolic Hydroxyl Groups

Further modifications of N-Cbz-4-Hydroxyphenylglycine can be achieved through derivatization of its carboxyl and phenolic hydroxyl groups. These reactions are essential for creating a diverse range of molecules for applications in drug discovery and peptide synthesis. lookchem.comnih.govnih.gov

The carboxyl group can be converted to esters, amides, or other derivatives using standard coupling agents or by activation as an acid chloride. For instance, coupling with dimethylamine can yield the corresponding amide. nih.gov The phenolic hydroxyl group can be alkylated under conditions such as the Mitsunobu reaction to introduce various substituents. nih.gov

These derivatization strategies allow for the exploration of structure-activity relationships, which is critical in the development of new therapeutic agents. nih.govnih.gov

Multicomponent Reaction Strategies for Substituted Phenylglycine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient pathway to substituted phenylglycine derivatives. While not a direct synthesis of N-Cbz-S-4-Hydroxyphenylglycine, MCRs like the Strecker and Bucherer-Bergs reactions can produce precursors that can be subsequently protected and modified. mdpi.com

The Strecker synthesis, for example, involves the reaction of an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid. mdpi.com By using 4-hydroxybenzaldehyde as the starting material, this method can provide a route to 4-hydroxyphenylglycine.

Stereoselective and Asymmetric Synthesis of N-Cbz-4-Hydroxyphenylglycine Enantiomers

The biological activity of many chiral molecules is dependent on their specific enantiomeric form. rsc.org Therefore, methods for the stereoselective synthesis or separation of N-Cbz-4-Hydroxyphenylglycine enantiomers are of paramount importance.

Chiral Resolution Techniques for Racemic Precursors

Chiral resolution is a common strategy for separating enantiomers from a racemic mixture. kesselssa.com This is particularly relevant for 4-hydroxyphenylglycine, which is often produced as a racemic mixture. kesselssa.com

A classical and widely used method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. wikipedia.org

For the resolution of racemic 4-hydroxyphenylglycine or its N-protected derivatives, various chiral resolving agents can be employed. A notable example is the use of camphorsulfonic acid. kesselssa.com The process typically involves the following steps:

Reaction of the racemic compound with the chiral resolving agent to form diastereomeric salts.

Fractional crystallization to separate the less soluble diastereomer.

Liberation of the desired enantiomer from the purified diastereomeric salt.

A variation of this technique is the "Dutch Resolution," which utilizes a mixture of structurally related resolving agents to enhance the efficiency of the resolution process. researchgate.net This method has been successfully applied to the resolution of 4-hydroxyphenylglycine. researchgate.net Another resolving agent that has been used is D-bromocamphorsulphonic acid. google.com

Examples of Chiral Resolving Agents:

Resolving AgentApplication
(+)-10-Camphorsulfonic acidResolution of 4-hydroxyphenylglycine
D-bromocamphorsulphonic acidAsymmetric transformation of p-hydroxyphenylglycine
Crystallization-Based Enantiomeric Separation

Crystallization-based methods are powerful techniques for separating enantiomers from a racemic mixture. These approaches exploit the different physical properties of diastereomers or the selective crystallization of one enantiomer.

One common strategy is diastereomeric resolution . This involves reacting the racemic N-Cbz-4-hydroxyphenylglycine with a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties such as solubility, can be separated by fractional crystallization. After separation, the desired enantiomer of N-Cbz-4-hydroxyphenylglycine is recovered by removing the resolving agent. For instance, the resolution of DL-phenylglycine is effectively carried out using (+)-camphorsulfonic acid, where the resulting salt is crystallized, filtered, and then hydrolyzed to yield D-(-)-phenylglycine kesselssa.com. A similar principle can be applied to N-Cbz-4-hydroxyphenylglycine.

Another technique is preferential crystallization , also known as resolution by entrainment. This method is applicable to racemic mixtures that form conglomerates (a physical mixture of separate crystals of the two enantiomers). It involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, which then crystallizes out selectively kesselssa.com. Processes for the resolution of DL-4-hydroxyphenylglycine sulphonic acid salts by preferential crystallization have been developed, indicating the feasibility of this approach for related derivatives google.com.

The "Dutch Resolution" is a more advanced technique where a mixture of resolving agents from the same family is used. This method can lead to the precipitation of diastereomeric salts in high yield and enantiomeric purity researchgate.net. For example, 4-hydroxyphenylglycine can be resolved with (+)-10-camphorsulfonic acid in the presence of phenylglycine, where mixed crystals of the d-(-)-enantiomers are formed researchgate.net.

Method Principle Application Example Key Advantage
Diastereomeric ResolutionFormation of separable diastereomeric salts with a chiral resolving agent.Resolution of DL-Phenylglycine with (+)-camphorsulfonic acid kesselssa.com.Broad applicability to various racemic mixtures.
Preferential CrystallizationSeeding a supersaturated racemic solution with crystals of the desired enantiomer.Resolution of DL-4-hydroxyphenylglycine sulphonic acid salts google.com.Does not require a chiral auxiliary for separation.
Dutch ResolutionUse of a mixture of resolving agents to enhance crystallization efficiency and purity.Resolution of 4-hydroxyphenylglycine with (+)-10-camphorsulfonic acid and phenylglycine researchgate.net.High yield and enantiomeric purity of the crystallized salt.

Biocatalytic Approaches to Enantiopure N-Cbz-Hydroxyphenylglycine Derivatives

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for obtaining enantiopure compounds. Enzymes, with their inherent chirality, can distinguish between enantiomers with remarkable precision.

Enantioselective enzymatic hydrolysis is a widely used method for the kinetic resolution of racemic amino acid derivatives. This process typically involves the use of hydrolases, such as lipases or proteases, which selectively catalyze the hydrolysis of one enantiomer of a racemic ester or amide, leaving the other enantiomer unreacted.

For the production of enantiopure N-Cbz-4-hydroxyphenylglycine, a racemic ester of this compound can be subjected to enzymatic hydrolysis. An enzyme, such as a lipase (B570770), will preferentially hydrolyze one of the enantiomeric esters to the corresponding carboxylic acid, which can then be separated from the unreacted ester. For example, the enzymatic resolution of N-acyl-DL-phenylglycine esters can be carried out using enzymes bonded to carriers, such as chymotrypsin google.com. This process is typically conducted in a pH range of 6 to 8 google.com. Lipases from Candida rugosa, Candida antarctica, and Aspergillus niger have shown high enantioselectivity in the hydrolysis of related phosphonate (B1237965) esters mdpi.com.

Enzyme Substrate Type Reaction Outcome
Chymotrypsin (immobilized)N-acyl-DL-phenylglycine esters google.comEnantioselective hydrolysis of the L-ester.Separation of N-acyl-D-phenylglycine ester and N-acyl-L-phenylglycine.
Lipase (e.g., from Candida antarctica)Racemic esters of N-Cbz-4-hydroxyphenylglycine.Selective hydrolysis of one enantiomer.Production of one enantiomer as the carboxylic acid and the other as the unreacted ester.

A limitation of conventional kinetic resolution is that the maximum theoretical yield of a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enantioselective enzymatic reaction with in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product.

In the context of N-Cbz-hydroxyphenylglycine derivatives, a DKR process would involve the lipase-catalyzed hydrolysis or transesterification of a racemic ester, coupled with a racemization catalyst that continuously interconverts the unreacted ester enantiomer. Metal complexes, such as those based on ruthenium, are often employed for the racemization of alcohols and can be compatible with enzymatic reactions wikipedia.orgacs.org. For amino acid derivatives, racemization can be achieved using catalysts like substituted salicylaldehydes or pyridoxal phosphate surrogates nih.govresearchgate.net. A study on the dynamic kinetic resolution of phenylglycine amide successfully used a substituted salicylaldehyde as the racemization catalyst in the presence of a resolving agent, achieving high yield and enantiomeric excess researchgate.netsioc-journal.cn. Similarly, lipase-catalyzed enantioselective ammonolysis of phenylglycine methyl ester has been improved by in situ racemization using benzaldehyde or chloropyridoxal as the racemizing catalyst nih.gov.

Component Function Example
BiocatalystEnantioselective transformation (e.g., hydrolysis, acylation).Lipase from Candida antarctica (Novozym 435) acs.orgnih.gov.
Racemization CatalystIn situ racemization of the unreacted enantiomer.Ruthenium complexes for alcohols wikipedia.orgacs.org; Substituted salicylaldehydes for amino acid derivatives researchgate.netsioc-journal.cn.
Acyl Donor (for transesterification)Provides the acyl group for the enzymatic reaction.Isopropenyl acetate wikipedia.org.

Asymmetric Catalysis in the Synthesis of Arylglycine Scaffolds

Asymmetric catalysis provides a direct route to enantiomerically enriched arylglycine derivatives, avoiding the need for resolution of a racemic mixture. These methods involve the use of a chiral catalyst to control the stereochemical outcome of the reaction.

A prominent strategy is the asymmetric hydrogenation of prochiral α-imino esters. In this approach, a substrate containing a carbon-nitrogen double bond is hydrogenated in the presence of a chiral transition metal catalyst, typically based on iridium, rhodium, or nickel, complexed with chiral ligands researchgate.netsunyempire.edu. This method can afford chiral α-aryl glycines in high yields and enantioselectivities sunyempire.edu. For instance, an iridium-catalyzed asymmetric hydrogenation of α-imino esters using chiral ferrocenylphosphine-phosphoramidite ligands has been developed for the synthesis of optically active α-aryl glycines researchgate.net.

Chiral phase-transfer catalysis is another powerful tool for the asymmetric synthesis of α-amino acids. This method involves the alkylation of a glycine derivative, such as a glycine imine, under biphasic conditions using a chiral phase-transfer catalyst, often derived from cinchona alkaloids austinpublishinggroup.comnih.gov. The catalyst transports the enolate of the glycine derivative from the aqueous phase to the organic phase, where it reacts with an alkylating agent in a stereocontrolled manner acs.org.

Catalytic System Reaction Type Substrate Product
Chiral Iridium or Nickel Complexes researchgate.netsunyempire.eduAsymmetric Hydrogenationα-Imino estersEnantiomerically enriched α-aryl glycine esters
Chiral Quaternary Ammonium Salts (from Cinchona alkaloids) austinpublishinggroup.comnih.govacs.orgAsymmetric Phase-Transfer AlkylationGlycine iminesEnantiomerically enriched α-alkylated glycine derivatives
Organocatalysts (e.g., Chiral Phosphoric Acids) acs.orgAsymmetric Transfer HydrogenationN-alkyl aryl imino estersEnantiomerically enriched N-alkylated arylglycinate esters

Protecting Group Strategies and Deprotection Methodologies

General Principles of Cbz Group Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry wikipedia.org. Its introduction masks the nucleophilicity and basicity of the amine, allowing for selective reactions at other functional groups within the molecule wikipedia.orgtotal-synthesis.comyoutube.com. The Cbz group is valued for its stability under a range of conditions and the fact that its introduction can facilitate the crystallization and purification of the protected product highfine.com.

The most common method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions wikipedia.orgyoutube.comhighfine.com. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate, with the subsequent loss of a chloride ion total-synthesis.com. A base is required to neutralize the hydrochloric acid generated during the reaction total-synthesis.com.

Common conditions for Cbz protection include:

Schotten-Baumann conditions: Using an aqueous solution of a base like sodium carbonate or sodium bicarbonate to maintain a pH between 8 and 10 total-synthesis.comhighfine.com.

Organic bases: Using an organic base such as triethylamine or diisopropylethylamine (DIPEA) in an organic solvent total-synthesis.com.

Alternative reagents: Besides Cbz-Cl, other reagents like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can also be used total-synthesis.comhighfine.com.

The choice of base and reaction conditions is crucial to avoid side reactions, such as racemization of the amino acid at high pH highfine.com.

Reagent Base Solvent System Key Features
Benzyl chloroformate (Cbz-Cl) wikipedia.orghighfine.comSodium carbonate/bicarbonateWater/Organic co-solventStandard Schotten-Baumann conditions; pH control is important total-synthesis.comhighfine.com.
Benzyl chloroformate (Cbz-Cl) total-synthesis.comTriethylamine (TEA) or DIPEADichloromethane (DCM) or Tetrahydrofuran (THF)Anhydrous conditions with an organic base.
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) total-synthesis.comhighfine.comMild baseAprotic solventsLess reactive than Cbz-Cl, can offer higher selectivity.
Benzyl chloroformate (Cbz-Cl) researchgate.netCatalytic β-cyclodextrinAqueous phaseGreen chemistry approach, avoids organic solvents researchgate.net.

Catalytic Hydrogenolysis for Cbz Deprotection

The carbobenzyloxy (Cbz or Z) group is a crucial amine protecting group in organic synthesis, particularly in peptide chemistry. taylorfrancis.com Its removal is commonly achieved through catalytic hydrogenolysis, a mild and efficient method. total-synthesis.com This process involves the cleavage of the carbon-oxygen bond in the benzyl portion of the carbamate (B1207046).

The standard procedure for Cbz deprotection is heterogeneous hydrogenation utilizing a palladium on activated carbon (Pd/C) catalyst. scientificupdate.com The reaction mechanism proceeds in two main steps. First, the catalytic hydrogenolysis of the benzyloxy group occurs, leading to the formation of toluene and an unstable carbamic acid intermediate. taylorfrancis.com This intermediate then readily decomposes, releasing the deprotected amine and carbon dioxide. taylorfrancis.comtotal-synthesis.com

The general reaction is as follows: N-Cbz-Amino Acid + H₂ --(Pd/C)--> [Unstable Carbamic Acid] + Toluene [Unstable Carbamic Acid] --> Free Amine + CO₂

Various hydrogen sources can be employed for this transformation. While molecular hydrogen (H₂) is common, other hydrogen donors can be used in transfer hydrogenation reactions. total-synthesis.com The efficiency of the deprotection can be influenced by factors such as the catalyst, solvent, temperature, and hydrogen pressure. thalesnano.com For instance, studies on similar substrates have shown that 100% conversion can be achieved at 60°C using a 10% Pd/C catalyst. thalesnano.com

ParameterConditionCatalystHydrogen SourceOutcome
General Method Heterogeneous HydrogenationPalladium on Carbon (Pd/C)Molecular Hydrogen (H₂)Cleavage of Cbz group, release of free amine. taylorfrancis.comscientificupdate.com
Mechanism Two-step process--Forms toluene and a carbamic acid intermediate, which decomposes to the amine and CO₂. taylorfrancis.com
Alternative Transfer HydrogenationVariousH₂ Donors (e.g., HCONH₄)Effective Cbz removal under different conditions. total-synthesis.comresearchgate.net

Synthetic Routes to Stereospecific Intermediates of N-Cbz-4-Hydroxyphenylglycine

The preparation of enantiomerically pure N-Cbz-4-hydroxyphenylglycine and its derivatives relies on stereospecific synthetic routes starting from chiral precursors.

Preparation of Methyl (R)-N-Cbz-2-(4-hydroxyphenyl)glycinate

The synthesis of Methyl (R)-N-Cbz-2-(4-hydroxyphenyl)glycinate typically begins with the corresponding amino ester, Methyl (R)-2-amino-2-(4-hydroxyphenyl)acetate. The protection of the amino group is achieved using benzyl chloroformate (Cbz-Cl) under basic conditions. The base, often an organic amine like N-methylmorpholine or an inorganic base like sodium carbonate, is required to neutralize the hydrochloric acid generated during the reaction. total-synthesis.com

The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of benzyl chloroformate. This reaction is analogous to well-established procedures for the Cbz-protection of other amino acid esters.

A plausible synthetic pathway would be:

Esterification: (R)-4-Hydroxyphenylglycine is first converted to its methyl ester, Methyl (R)-2-amino-2-(4-hydroxyphenyl)acetate, using standard esterification methods such as reaction with methanol in the presence of an acid catalyst.

N-Protection: The resulting amino ester is then reacted with benzyl chloroformate in a suitable solvent, such as dichloromethane or an aqueous/organic biphasic system, in the presence of a base to yield the final N-Cbz protected product.

Synthetic Pathways Originating from D-4-Hydroxyphenylglycine

D-4-Hydroxyphenylglycine, also known as (R)-4-hydroxyphenylglycine, is a valuable chiral starting material for synthesizing various pharmaceutical intermediates. google.comnih.govnih.gov Synthetic pathways originating from this compound allow for the preparation of a range of stereospecific derivatives.

One common initial step is the esterification of the carboxylic acid. For example, D-4-hydroxyphenylglycine can be reacted with methanol in the presence of trimethylchlorosilane to produce methyl D-4-hydroxy-phenylglycinate with high yield and purity. google.com In one reported method, reacting 0.05 mol of D-4-hydroxyphenylglycine with methanol and 0.1 mol of trimethylchlorosilane, followed by heating to 60°C and workup, yielded the methyl ester at 93.4%. google.com

Once the methyl ester is formed, it can serve as a direct precursor for the synthesis of Methyl (R)-N-Cbz-2-(4-hydroxyphenyl)glycinate, as described in section 2.4.1.

Starting MaterialReagentsProductYieldPurity
D-4-HydroxyphenylglycineMethanol, TrimethylchlorosilaneMethyl D-4-hydroxyphenylglycinate93.4%97.8% (HPLC) google.com
D-4-HydroxyphenylglycineHydrogen chloride methanol solution, TrimethylchlorosilaneMethyl D-4-hydroxyphenylglycinate90.5%96.7% (HPLC) google.com

These intermediates are crucial for building more complex molecules while retaining the desired stereochemistry at the α-carbon.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of N-Cbz-S-4-hydroxyphenylglycine, offering detailed insights into the proton and carbon environments within the molecule.

¹H NMR spectroscopy confirms the presence of key proton signals corresponding to the molecular structure of this compound. The spectrum typically displays characteristic peaks for the aromatic protons of the 4-hydroxyphenyl group, the benzylic proton of the Cbz protecting group, and the alpha-proton of the amino acid backbone. The chemical shifts and coupling constants of these protons are crucial for confirming the compound's identity. Furthermore, the diastereotopic methylene (B1212753) protons of the benzyloxycarbonyl group often appear as distinct signals, providing additional structural confirmation.

Proton Typical Chemical Shift (δ) in ppm
Aromatic (C₆H₄)6.7-7.3
Aromatic (C₆H₅ of Cbz)~7.3
Methine (α-CH)~5.2
Methylene (CH₂ of Cbz)~5.1

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the complete assignment of the carbon skeleton. Key resonances include those for the carbonyl carbons of the carbamate (B1207046) and carboxylic acid groups, the aromatic carbons of the two phenyl rings, and the aliphatic carbons of the amino acid and protecting group.

Carbon Atom Typical Chemical Shift (δ) in ppm
Carbonyl (Carboxylic Acid)~173
Carbonyl (Cbz)~156
Aromatic (C-OH)~157
Aromatic (C₆H₄ & C₆H₅)115-136
Methine (α-CH)~58
Methylene (CH₂ of Cbz)~67

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound.

HRMS provides a highly accurate measurement of the compound's mass-to-charge ratio, allowing for the determination of its elemental formula. This technique is crucial for confirming the molecular identity and ruling out compounds with similar nominal masses. For this compound (C₁₆H₁₅NO₅), the expected exact mass can be calculated and compared with the experimental value to provide unambiguous confirmation of its composition.

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is utilized to identify the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

A broad O-H stretch from the phenolic hydroxyl and carboxylic acid groups, typically in the range of 3500-2500 cm⁻¹.

An N-H stretch from the carbamate group, usually around 3300 cm⁻¹.

A C=O stretch from the carboxylic acid, typically near 1720 cm⁻¹.

A C=O stretch from the urethane (B1682113) of the Cbz group, observed around 1690 cm⁻¹.

C-O stretching vibrations and aromatic C=C bending frequencies.

Functional Group Typical IR Absorption Range (cm⁻¹)
O-H (Phenol, Carboxylic Acid)3500-2500 (broad)
N-H (Carbamate)~3300
C=O (Carboxylic Acid)~1720
C=O (Urethane)~1690

Chromatographic Techniques for Purity and Enantiomeric Excess Evaluation

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) employing a chiral stationary phase (CSP) is a primary method for the enantioseparation of chiral compounds like this compound. researchgate.net This technique is highly efficient and reproducible for determining the enantiomeric purity of such molecules. researchgate.netnih.gov The separation is based on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with varying stabilities. elementlabsolutions.com

The selection of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric resolution. nih.gov Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used and have proven effective for the optical resolution of a broad range of racemic compounds. elementlabsolutions.comtsijournals.com For instance, a Chiralpak AD-H column, which has an amylose-based CSP, has been successfully used for the separation of chiral compounds. nih.govtsijournals.com

The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane or n-heptane and a more polar alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation. nih.govtsijournals.com Small amounts of additives, like diethylamine (B46881) (DEA), can be incorporated to improve peak shape and resolution, especially for compounds containing basic functional groups. tsijournals.com The column temperature is another parameter that can be adjusted to enhance selectivity and resolution. tsijournals.com

Table 1: Illustrative HPLC Conditions for Chiral Separation

ParameterCondition
Column Chiralpak AD-H (4.6 mm x 150 mm, 5 µm) nih.gov
Mobile Phase n-hexane/isopropanol (93:7, v/v) with 0.5% DEA in hexane (B92381) nih.gov
Flow Rate 0.8 mL/min nih.gov
Detection UV at 343 nm nih.gov
Column Temperature 20 °C nih.gov

This table presents a representative set of conditions and is not specific to this compound, but illustrates a typical setup for chiral separations of similar compounds.

The development of new CSPs remains an active area of research to broaden the scope of chiral separations. researchgate.net

Optical Rotation Measurements for Chiral Purity Assessment

Optical rotation is an intrinsic property of chiral molecules, such as this compound, to rotate the plane of polarized light. anton-paar.com This characteristic is fundamental for identifying and confirming the enantiomeric nature of a substance. digicollections.netgoogle.com The measurement of optical rotation is performed using a polarimeter and is a crucial technique for assessing the enantiomeric purity of the compound. anton-paar.comdigicollections.net

The specific rotation, denoted as [α], is a standardized measure of the optical rotation and is dependent on the temperature, the wavelength of the light source, the concentration of the sample, and the solvent used. nihs.go.jp The sodium D-line (589.3 nm) is a commonly used light source for these measurements. digicollections.net The direction of rotation is designated as dextrorotatory (+) if the plane of polarization is rotated clockwise and levorotatory (-) for counterclockwise rotation. digicollections.net

For this compound, a specific rotation value would be determined under defined conditions. For example, a reported value for a related compound, methyl (R)-N-Cbz-2-(4-hydroxyphenyl)glycinate, is [α]D20 -15.8 (c 0.5, CHCl3). reading.ac.uk This indicates a measurement was taken at 20°C using the sodium D-line, with a concentration of 0.5 g/100mL in chloroform, and the rotation was levorotatory.

Table 2: Parameters for Optical Rotation Measurement

ParameterDescription
Instrument Polarimeter anton-paar.com
Light Source Typically Sodium D-line (589.3 nm) digicollections.net
Temperature Controlled, often at 20°C or 25°C digicollections.net
Solvent A specified solvent in which the compound is dissolved
Concentration The concentration of the compound in the solution (g/mL) nihs.go.jp
Path Length The length of the polarimeter tube (usually 100 mm) nihs.go.jp

The measured optical rotation is directly proportional to the enantiomeric excess of the sample. A pure enantiomer will exhibit the maximum specific rotation, while a racemic mixture (an equal amount of both enantiomers) will have an optical rotation of zero. Therefore, this measurement provides a reliable assessment of the chiral purity of this compound.

Stereochemical Investigations and Chiral Control in N Cbz S 4 Hydroxyphenylglycine Chemistry

Studies on Enantiomeric Purity and Racemization Pathways

The enantiomeric purity of N-Cbz-S-4-hydroxyphenylglycine derivatives is susceptible to compromise during various synthetic manipulations. The acidic nature of the α-proton makes the stereocenter prone to racemization, especially under basic conditions or during certain activation and coupling reactions. nih.govresearchgate.net

Research has shown that phenylglycine residues, in general, are prone to racemization during peptide synthesis. researchgate.net For instance, the synthesis of phenylglycine-containing peptides using standard Fmoc-solid-phase peptide synthesis (SPPS) has been shown to result in significant racemization. researchgate.net One study on the synthesis of a pentapeptide containing phenylglycine reported the formation of a diastereomeric impurity, confirming that the chiral impurity arose during the amino acid coupling steps. researchgate.net

In the context of complex natural product synthesis, such as vancomycin (B549263), intermediates derived from D-4-hydroxyphenylglycine have been noted for their sensitivity to racemization. nih.gov For example, a dichlorinated methyl ester derivative of D-4-hydroxyphenylglycine proved sensitive to racemization in the presence of triethylamine. nih.gov However, subsequent one-pot Miyaura borylation/oxidation could be performed with negligible loss of optical purity, highlighting the importance of reaction conditions in maintaining stereochemical integrity. nih.gov

Strategies to mitigate racemization often involve the careful selection of coupling reagents and bases. The use of hindered bases and specific activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) can reduce the likelihood of epimerization by minimizing the formation of highly reactive and racemization-prone intermediates, such as oxazolones. researchgate.netreading.ac.uk A method for the synthesis of levo-p-hydroxy phenylglycine compounds has been developed to achieve a final product with an enantiomeric excess (ee) value of 88.1-98.0% by carefully selecting the catalyst, solvent, and reaction conditions, thereby avoiding subsequent resolution and racemization steps. google.com

Table 1: Enantiomeric Purity in this compound and Derivative Syntheses

Derivative/Reaction Conditions Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) Reference
Levo-p-hydroxy phenylglycine compound Optimized catalyst, solvent, temperature, and time 88.1-98.0% ee google.com
D-ring subunit for vancomycin (hydroxylation) One-pot Miyaura borylation/oxidation 99% ee nih.gov
D-ring subunit for vancomycin (saponification) LiOH 98% ee nih.gov
AB biaryl axis of vancomycin Ligand-controlled atroposelective Suzuki coupling >20:1 dr nih.gov
CD ring closure of vancomycin Intramolecular SNAr cyclization 8:1 dr nih.gov
DE ring closure of vancomycin Intramolecular SNAr cyclization 14:1 dr nih.gov
Macrolactamization of vancomycin AB ring system PyBOP >30:1 dr (epimerization ≤2%) nih.govnih.gov

Mechanisms Governing Stereochemical Preservation and Inversion in Synthetic Steps

The stereochemical outcome of reactions involving this compound is governed by a delicate interplay of steric and electronic factors, as well as the specific reaction mechanism at play.

Stereochemical Preservation: The preservation of the α-carbon's stereochemistry is often achieved by avoiding the formation of planar intermediates or by conducting reactions under conditions that favor a specific stereochemical pathway. For instance, in peptide coupling reactions, the use of additives like HOBt can generate an active benzotriazolyl ester. This pre-formed ester then reacts with the free amino group of another amino acid, which can effectively reduce the chance of side reactions and epimerization that might occur through an oxazolone (B7731731) intermediate. reading.ac.uk

In certain multi-step syntheses, such as the total synthesis of vancomycin, kinetically controlled diastereoselective reactions are employed to introduce elements of atropisomerism with high selectivity. nih.gov This highlights how careful planning of the synthetic route and reaction conditions can lead to the desired stereochemical outcome.

Stereochemical Inversion: Stereochemical inversion at the α-carbon can occur through mechanisms that involve the formation of a planar enolate or a related intermediate. This is a common pathway for racemization under basic conditions. However, controlled stereochemical inversion can also be a powerful synthetic tool. For example, SN2 reactions at the α-carbon, though not directly applicable to the C-H bond, illustrate the principle of controlled inversion at a chiral center. In the context of this compound, derivatization to introduce a leaving group at the α-position would be necessary to facilitate such a reaction, a process that itself would need to be stereocontrolled.

Diastereoselective Control in Functionalization Reactions

Achieving diastereoselective control in reactions involving the functionalization of this compound is crucial for the synthesis of complex molecules with multiple stereocenters. This control is often dictated by the existing stereocenter and the nature of the reactants and protecting groups. diva-portal.orgstackexchange.com

In the context of synthesizing inhibitors for enzymes like the HCV NS3 protease, phenylglycine derivatives are used as chiral scaffolds. diva-portal.org The design of these inhibitors often involves creating tripeptides where the stereochemistry at each position is critical for binding to the target enzyme. diva-portal.org

The choice of protecting groups on other parts of the molecule can also influence diastereoselectivity. For example, in the reduction of α-hydroxyketones, a bulky protecting group like tert-butyldiphenylsilyl (TBDPS) can lead to the formation of the syn diol, consistent with the Felkin-Anh model. stackexchange.com In contrast, a chelating protecting group can lead to the anti diol via the Cram chelate model. stackexchange.com While this example does not directly involve this compound, it illustrates the powerful influence of protecting groups in directing the stereochemical outcome of a reaction.

In the synthesis of vancomycin analogues, diastereoselectivity in the formation of atropisomers was influenced by the size of silyl (B83357) ether protecting groups on a hydroxyl group in the E ring. nih.gov Increasing the size of the protecting group progressively favored the formation of the natural atropisomer. nih.gov

Mechanistic and Computational Studies of Reactions Involving N Cbz S 4 Hydroxyphenylglycine

Elucidation of Reaction Mechanisms in Peptide Bond Formation

The formation of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid group to facilitate nucleophilic attack by an amino group of another amino acid. reading.ac.uk In the context of N-Cbz-S-4-Hydroxyphenylglycine, the benzyloxycarbonyl (Cbz) group plays a crucial role by preventing the nitrogen atom from acting as a nucleophile, thereby avoiding unwanted self-polymerization. reading.ac.uk The general mechanism involves two primary steps:

Carboxyl Group Activation: The carboxylic acid of this compound is converted into a more reactive acyl derivative. This is typically achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which forms a highly reactive O-acylisourea intermediate. reading.ac.uk Alternatively, activating agents such as (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or the use of 1-hydroxybenzotriazole (B26582) (HOBt) can generate an active benzotriazolyl ester, which is less prone to side reactions. reading.ac.uknih.gov

Nucleophilic Attack: The amino group of a second, C-terminally protected amino acid attacks the activated carbonyl carbon of the this compound derivative, forming the tetrahedral intermediate which then collapses to yield the dipeptide and a byproduct (e.g., dicyclohexylurea in the case of DCC). reading.ac.uk

A significant challenge in the synthesis of peptides containing phenylglycine and its derivatives is the high propensity for racemization at the α-carbon. nih.govresearchgate.net Phenylglycine is reported to be substantially more prone to racemization than amino acids like alanine. nih.gov This epimerization primarily occurs during the activation step and the base-catalyzed deprotection of the N-terminal protecting group, proceeding through the formation of an enolate intermediate that is stabilized by the adjacent phenyl ring. researchgate.net The choice of coupling reagent and reaction conditions is therefore critical to maintaining the stereochemical integrity of the (S)-enantiomer. researchgate.netresearchgate.net

Table 1: Influence of Coupling Methods on Racemization of Arylglycine Derivatives. This table provides illustrative examples of how different reagents can affect stereochemical purity during peptide synthesis involving racemization-prone residues like phenylglycine.
Coupling Reagent/MethodTypical Activator/BaseRelative Racemization RiskReference/Rationale
DCC/HOBt-ModerateHOBt is known to suppress racemization by converting the O-acylisourea intermediate to a less reactive active ester. reading.ac.uk
HATUDIPEALow to ModerateHighly efficient but the choice of base is critical; hindered bases can minimize racemization.
DEPBT-LowReported to be crucial for avoiding severe racemization during the coupling of D-Dpgs (dihydroxyphenylglycines). nih.gov
Micro-flow AmidationTriphosgene/DIPEAVery LowVery short activation times (e.g., 0.5 seconds) in a microflow reactor can effectively suppress racemization. nih.govnih.gov

Understanding Stereoselectivity in Biocatalytic Transformations

Biocatalysis leverages enzymes to perform chemical transformations with exceptional levels of selectivity, often under mild, environmentally friendly conditions. acs.orgacs.org For chiral molecules like N-Cbz-4-Hydroxyphenylglycine, enzymes—particularly hydrolases such as lipases and proteases—are instrumental in processes like kinetic resolution to separate enantiomers. acs.orge-bookshelf.de D-4-hydroxyphenylglycine is a key intermediate for semisynthetic antibiotics and is produced industrially via the "hydantoinase process," which employs enzymes to achieve stereoselectivity. e-bookshelf.deresearchgate.net

The principle of enzymatic kinetic resolution would apply to a racemic mixture of N-Cbz-D/L-4-hydroxyphenylglycine esters. The mechanism relies on the enzyme's chiral active site, which preferentially binds and catalyzes a reaction on one enantiomer over the other. For instance, a lipase (B570770) would selectively hydrolyze the ester of the (S)-enantiomer, leaving the (R)-enantiomer ester largely unreacted. e-bookshelf.deresearchgate.net This difference in reaction rates allows for the separation of the resulting (S)-acid from the unreacted (R)-ester. The high degree of stereoselectivity arises from the fine-tuned binding and coordination of the substrate within the enzyme's active site, which stabilizes the transition state for one enantiomer far more effectively than for the other. acs.org

Table 2: Illustrative Data for a Hypothetical Biocatalytic Kinetic Resolution of Racemic N-Cbz-4-Hydroxyphenylglycine Methyl Ester. This table demonstrates the expected outcome of an enzymatic resolution, where one enantiomer is consumed, increasing the enantiomeric excess of the remaining substrate.
Reaction Time (hours)Total Conversion (%)Enantiomeric Excess (e.e.) of Substrate (%)Predominant Remaining Enantiomer
000Racemic Mixture
42533R
84067R
164892R
24>49>99R

Theoretical Conformational Analysis and Molecular Dynamics Simulations

Theoretical conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the three-dimensional structures and dynamic behavior of molecules. researchgate.netmdpi.com While specific studies on this compound are not widely published, research on closely related model dipeptides of p-hydroxyphenylglycine (p-HPG) provides significant insight. nih.gov

A study using quantum mechanical (QM) and MD approaches on Ac-S-p-HPG-NHMe (an acetyl-protected model) revealed that the S-form predominantly adopts a single conformation corresponding to the β/collagen region of the Ramachandran plot. nih.gov The conformational states were found to be stabilized by non-covalent interactions, such as those between the carbonyl groups and the aromatic ring. nih.gov In aqueous simulations, interactions with water molecules were shown to influence the conformation and lead to non-planarity of the aromatic ring. nih.gov

For this compound, the larger benzyloxycarbonyl (Cbz) protecting group would introduce additional steric bulk and rotational degrees of freedom compared to the simple acetyl group in the model study. MD simulations would be essential to understand how the Cbz group restricts the available conformational space defined by the backbone dihedral angles (Φ, ψ) and the side-chain angles. Such simulations can map the potential energy surface of the molecule, identify low-energy conformers, and analyze the intramolecular hydrogen bonds and other interactions that dictate its preferred shape in different environments. nih.govfrontiersin.org

Table 3: Conformational Data for Model p-Hydroxyphenylglycine (p-HPG) Dipeptides based on Published QM/MD Studies. nih.gov This data provides a baseline for understanding the likely backbone conformation of the S-enantiomer.
Compound FormDihedral Angle (Φ)Dihedral Angle (ψ)Conformational Region
S-p-HPG~ -80° to -150°~ +80° to +170°β / Collagen
R-p-HPG~ +50° to +80°~ -80° to -150°Inverse β / Inverse Collagen

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a computational quantum mechanical method used to investigate the electronic structure and properties of molecules. acs.orguni-koeln.de It is a valuable tool for predicting chemical reactivity by analyzing properties derived from the electron density. acs.org A DFT study on this compound would provide a detailed picture of its electronic landscape.

Key insights from a DFT analysis would include:

Electron Density Distribution: Mapping the electron density would highlight electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution, identifying sites for non-covalent interactions, such as hydrogen bonding involving the phenolic hydroxyl and the amide N-H group.

Reactivity Descriptors: DFT can be used to calculate conceptual descriptors like electronegativity and chemical hardness, which help in understanding the molecule's behavior in reactions. acs.org For this compound, this would elucidate the electronic influence of the Cbz, hydroxyl, and carboxyl groups on the reactivity of the aromatic ring and the chiral center.

Table 4: Illustrative Data from a Hypothetical DFT Calculation on this compound. This table shows the type of electronic properties that would be determined and their significance.
Calculated ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the most available electrons; relates to ionization potential and sites for oxidation/electrophilic attack.
LUMO Energy-1.2 eVIndicates the energy of the lowest available empty orbital; relates to electron affinity and sites for reduction/nucleophilic attack.
HOMO-LUMO Gap5.3 eVA larger gap generally implies higher kinetic stability and lower chemical reactivity.
Dipole Moment3.8 DQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Mulliken Charge on Phenolic Oxygen-0.65 eIndicates a high negative charge, confirming its role as a hydrogen bond acceptor and potential site for deprotonation.

Transition State Analysis and Energy Landscapes for Chiral Induction

Transition state analysis is a computational approach used to study the highest-energy point along a reaction coordinate. The structure and energy of the transition state determine the rate and feasibility of a chemical reaction. In the context of this compound, this analysis is crucial for understanding the origins of stereoselectivity in reactions, a phenomenon known as chiral induction.

When N-Cbz-4-Hydroxyphenylglycine participates in a stereoselective reaction, such as an enzyme-catalyzed acylation, the enzyme's active site creates a chiral environment that interacts differently with the (S) and (R) enantiomers. This differential interaction extends to the transition states. Computational methods, often using a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach, can model the substrate within the enzyme's active site.

By calculating the energy of the transition state for the reaction of the (S)-enantiomer (TS_S) and the (R)-enantiomer (TS_R), one can determine the activation energy barrier (ΔG‡) for each pathway. The enantioselectivity of the reaction is a direct consequence of the difference in these energy barriers (ΔΔG‡ = ΔG‡_R - ΔG‡_S). A large ΔΔG‡ means that one enantiomer reacts significantly faster than the other, leading to high chiral induction. This analysis can pinpoint the specific steric clashes or favorable hydrogen bonds in the transition state that are responsible for the observed selectivity.

Strategic Applications of N Cbz S 4 Hydroxyphenylglycine As a Chiral Building Block in Organic Synthesis

Applications in Peptide and Peptidomimetic Synthesis

The precise architecture of N-Cbz-S-4-hydroxyphenylglycine makes it an important component in the synthesis of peptides and peptidomimetics, which are compounds that mimic the structure and function of natural peptides.

Incorporation into Oligopeptides and Peptidomimetics

This compound is frequently incorporated into the synthesis of oligopeptides and peptidomimetics. wikipedia.orggoogle.com The carbobenzoxy (Cbz) protecting group on the nitrogen atom prevents unwanted reactions during the peptide bond formation process. reading.ac.uknih.gov This allows for the sequential and controlled addition of amino acids to build a specific peptide chain. nih.gov The synthesis of peptidomimetics, which are designed to have improved stability and bioavailability compared to natural peptides, often utilizes unique building blocks like this compound to introduce non-natural structural elements. epo.org

Utility in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient construction of peptides on a solid support. bachem.compeptide.com this compound, with its protected amino group, is compatible with SPPS protocols. bachem.comcsic.es The general principle of SPPS involves anchoring the first amino acid to a resin and then sequentially adding subsequent amino acids. peptide.com The use of protecting groups like Cbz is essential to ensure that the correct peptide bonds are formed in each step. nih.govnih.gov While the Fmoc protecting group is more commonly used in modern SPPS due to milder deprotection conditions, the Cbz group remains a viable option, particularly in specific synthetic strategies where its stability to certain reagents is advantageous. reading.ac.ukcsic.es

Role in the Synthesis of Bioactive Peptides and Glycopeptide Antibiotics (e.g., Vancomycin-class)

One of the most significant applications of this compound and its parent compound, (S)-4-hydroxyphenylglycine, is in the synthesis of bioactive peptides, most notably the vancomycin (B549263) class of glycopeptide antibiotics. wikipedia.orgresearchgate.net Vancomycin is a critical last-resort antibiotic for treating serious Gram-positive bacterial infections. researchgate.netmdpi.com The structure of vancomycin contains several non-proteinogenic amino acids, including (S)-4-hydroxyphenylglycine. wikipedia.orgnih.gov Synthetic and semi-synthetic approaches to vancomycin and its analogs, aimed at combating antibiotic resistance, rely on the availability of chiral building blocks like this compound to construct the complex peptide core. nih.govacs.org The precise stereochemistry of these building blocks is paramount for the biological activity of the final antibiotic. nih.gov

Design and Synthesis of Novel Peptide-Based Inhibitors and Modulators

The unique structural characteristics of this compound make it a valuable component in the design and synthesis of novel peptide-based inhibitors and modulators of biological targets. researchgate.net By incorporating this non-natural amino acid, chemists can create peptides with altered conformations and binding properties. researchgate.net This can lead to the development of highly specific inhibitors for enzymes like proteases or modulators for receptors involved in disease pathways. The synthesis of such compounds often involves a combination of solution-phase and solid-phase techniques to assemble the final peptide structure. digitellinc.com

Development of Pharmaceutical and Agrochemical Candidates

The utility of this compound extends beyond peptide synthesis into the broader field of pharmaceutical and agrochemical development, where it serves as a key chiral intermediate.

Contribution to the Stereoselective Synthesis of Biologically Active Agents

The non-proteinogenic amino acid (S)-4-Hydroxyphenylglycine is a recurring structural motif in a number of complex, biologically active natural products. The N-Cbz protected form, N-Cbz-(S)-4-hydroxyphenylglycine, serves as a crucial chiral building block, providing stereochemical integrity during the intricate assembly of these molecules. Its application is particularly notable in the synthesis of glycopeptide and lipopeptide antibiotics, where the precise three-dimensional arrangement of its stereocenter is paramount for biological function.

One of the most prominent examples of its use is in the total synthesis of the glycopeptide antibiotic vancomycin . acs.orgnih.govwikipedia.org Vancomycin's complex architecture features a heptapeptide (B1575542) core, and (S)-4-hydroxyphenylglycine is the central amino acid residue (residue 4). In synthetic strategies, N-Cbz-(S)-4-hydroxyphenylglycine is incorporated into the peptide backbone. The Cbz (carboxybenzyl) protecting group on the nitrogen atom is critical for preventing racemization during peptide coupling reactions and for guiding the stereochemical outcome of subsequent transformations. The synthesis of the vancomycin aglycon involves the stereoselective coupling of multiple amino acid subunits, and maintaining the (S)-configuration of the 4-hydroxyphenylglycine residue is essential for the final molecule's ability to bind to the D-Ala-D-Ala terminus of bacterial cell wall precursors, which is the basis of its antibiotic activity. nih.govgoogleapis.com

Similarly, N-Cbz-(S)-4-hydroxyphenylglycine and its N-methylated derivatives are pivotal in the synthesis of arylomycin antibiotics. researchgate.netsfu.canih.gov Arylomycins are cyclic lipopeptides that inhibit bacterial type I signal peptidase (SPase). nih.gov The core structure of arylomycins contains a 14-membered macrocycle formed from a tripeptide sequence that includes 4-hydroxyphenylglycine. sfu.canih.gov Synthetic routes to arylomycins, such as Arylomycin A₂, B₂, and C, utilize N-protected (S)-4-hydroxyphenylglycine derivatives as starting materials. researchgate.netsfu.ca The stereochemistry imparted by this building block is fundamental to the conformation of the macrocyclic ring, which in turn governs the interaction with the SPase target. The development of synthetic routes to these complex molecules allows for the creation of analogues to probe and potentially overcome antibiotic resistance. nih.govnih.gov

The following table summarizes key biologically active agents synthesized using N-Cbz-(S)-4-hydroxyphenylglycine as a chiral building block.

Biologically Active AgentClass of CompoundTherapeutic TargetReference
VancomycinGlycopeptide AntibioticBacterial Cell Wall Synthesis (D-Ala-D-Ala terminus) acs.orgnih.gov
Arylomycin A₂Lipopeptide AntibioticBacterial Type I Signal Peptidase (SPase) researchgate.netacs.org
Arylomycin B₂Lipopeptide AntibioticBacterial Type I Signal Peptidase (SPase) researchgate.net
Arylomycin C₁₆Lipoglycopeptide AntibioticBacterial Type I Signal Peptidase (SPase) sfu.canih.gov
Feglymycin (B1672328)Peptide AntibioticAntiviral researchgate.net
Nocardicin Aβ-Lactam AntibioticPenicillin-Binding Proteins researchgate.net

Advanced Synthetic Methodologies Exploiting this compound

The unique structure of N-Cbz-(S)-4-hydroxyphenylglycine makes it a versatile substrate for advanced synthetic transformations, enabling the construction of complex molecular architectures that are otherwise difficult to access.

Construction of Macrocyclic Structures (e.g., Macrocyclic Lactams)

The synthesis of macrocycles is a formidable challenge in organic chemistry due to entropic penalties. N-Cbz-(S)-4-hydroxyphenylglycine derivatives are instrumental in the construction of macrocyclic peptides, particularly those containing biaryl linkages. A prime example is the synthesis of the arylomycin family of antibiotics. researchgate.netacs.org The core of these molecules is a 14-membered meta,meta-cyclophane. researchgate.net

In a convergent synthetic strategy for arylomycin A₂, a linear tripeptide precursor is assembled containing an N-Boc-N-methyl-(S)-4-hydroxyphenylglycine derivative. researchgate.net This linear peptide is then subjected to an intramolecular macrocyclization reaction to form the strained 14-membered ring. researchgate.netacs.org The rigidity of the N-Cbz-(S)-4-hydroxyphenylglycine unit and its specific stereochemistry are crucial for pre-organizing the linear precursor into a conformation that favors the ring-closing reaction, thereby overcoming the significant entropic barrier. This macrocyclization is often achieved via a Suzuki-Miyaura coupling, which simultaneously forms the macrocycle and the key biaryl bond. researchgate.netnih.gov

Participation in Organometallic Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

Organometallic cross-coupling reactions, especially the Palladium-catalyzed Suzuki-Miyaura coupling, have become a powerful tool for C-C bond formation in complex molecule synthesis. N-Cbz-(S)-4-hydroxyphenylglycine derivatives, appropriately functionalized with a halide or a boronic acid/ester, are key participants in these reactions.

The total synthesis of arylomycins A₂ and B₂ showcases a highly effective intramolecular Suzuki-Miyaura reaction for the formation of the 14-membered macrocyclic core. researchgate.net The linear peptide precursor is designed to have an o-iodinated (S)-4-hydroxyphenylglycine residue at one end and a tyrosine-derived boronic ester at the other. sfu.canih.gov The key macrocyclization step involves the Pd-catalyzed coupling of these two functionalities.

ReactionCatalyst/ReagentsProductYieldReference
Intramolecular Suzuki-Miyaura MacrocyclizationPd(tBu₃P)₂ / K₂CO₃14-membered meta,meta-cyclophane48% researchgate.net
Intermolecular Suzuki-Miyaura CouplingPdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃Biaryl-linked amino acidsGood to Excellent nih.gov

The reaction conditions must be carefully optimized to promote the desired intramolecular cyclization over competing intermolecular polymerization and to avoid epimerization of the sensitive stereocenter of the hydroxyphenylglycine unit. researchgate.net The success of this strategy highlights the compatibility of the N-Cbz protecting group and the chiral center with the conditions of organometallic catalysis, enabling the efficient construction of the strained biaryl-containing macrocycle central to the biological activity of arylomycins. researchgate.netnih.gov

Derivatization to Phosphonate (B1237965) Analogues and other Chemically Modified Amino Acids

To explore structure-activity relationships (SAR) and improve the pharmacological properties of lead compounds, the derivatization of key amino acid residues is a common strategy. N-Cbz-(S)-4-hydroxyphenylglycine, as part of a larger peptide structure, can be chemically modified to produce novel analogues.

In the context of arylomycin research, derivatives have been synthesized where the C-terminal carboxylate group is replaced with a phosphonate moiety. nih.gov This modification is achieved by coupling the protected arylomycin A-C₁₆ macrocycle with an appropriate aminomethylphosphonate. nih.gov This creates a phosphonate analogue that can probe the importance of the C-terminal carboxylate for binding to the target enzyme, SPase. Such modifications aim to create derivatives with altered activity spectra or improved stability. nih.gov The N-Cbz group, or a similar protecting group, is essential during these synthetic manipulations to prevent unwanted side reactions involving the amino group.

Applications as a Research Tool in Biological Sciences

Providing Platforms for Studying Protein-Protein Interactions

N-Cbz-(S)-4-hydroxyphenylglycine is a fundamental component of complex natural products that exert their biological effects by mediating or disrupting protein-protein or protein-peptide interactions. By serving as a key building block in the synthesis of these molecules and their analogues, it provides a crucial platform for studying these fundamental biological processes.

For example, vancomycin functions by binding with high affinity to the L-Lys-D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the bacterial cell wall. googleapis.com This interaction between a small molecule (derived from amino acids including 4-hydroxyphenylglycine) and a peptide sequence is a model for specific molecular recognition. Synthetic access to vancomycin, enabled by building blocks like N-Cbz-(S)-4-hydroxyphenylglycine, allows for the creation of modified versions of the antibiotic. These analogues can be used to systematically probe the structural requirements for this interaction, providing detailed insights into the binding forces and specificity that govern this clinically vital protein-peptide interaction. nih.gov

Similarly, the arylomycin antibiotics are inhibitors of bacterial type I signal peptidase (SPase), an essential enzyme in protein secretion. nih.gov The arylomycin macrocycle, built around a 4-hydroxyphenylglycine core, binds to SPase and blocks its active site. Synthesizing a variety of arylomycin derivatives, which is made possible by the use of versatile building blocks like N-Cbz-(S)-4-hydroxyphenylglycine, allows researchers to map the binding pocket of SPase and understand the molecular basis of its inhibition. sfu.canih.gov These studies are critical for designing new antibiotics that can overcome resistance mechanisms. nih.gov Therefore, while not a direct tool itself, the incorporation of N-Cbz-(S)-4-hydroxyphenylglycine into these bioactive scaffolds provides the essential structural framework for creating chemical probes to investigate and modulate critical protein-protein and protein-peptide interactions.

Enabling the Development of Novel Bioactive Molecules for Research

The unique structural features of this compound make it an important intermediate in the synthesis of novel bioactive compounds for research purposes. arborpharmchem.com The core structure, (S)-4-hydroxyphenylglycine (Hpg), is a non-proteinogenic amino acid found in several complex natural products known for their significant biological activities. For instance, the antiviral peptide antibiotic feglymycin and the arylomycin class of antibiotics incorporate hydroxyphenylglycine moieties. researchgate.netd-nb.info The presence of this scaffold in such potent natural products underscores its importance as a pharmacophore.

Synthetic chemists utilize this compound as a starting material because the Cbz group provides robust protection of the amine functionality, allowing for selective modification at other positions of the molecule. This controlled approach is fundamental in drug discovery, where precise structural changes are required to optimize biological activity. unimib.it Research has focused on synthesizing derivatives and analogues of natural products containing the Hpg core to explore and enhance their therapeutic potential. d-nb.info For example, derivatives of arylomycins, which are cyclic lipohexapeptides, have been synthesized to study their activity against various bacteria, including resistant strains. d-nb.info The synthesis of these complex molecules often relies on the availability of high-purity chiral building blocks like this compound.

Furthermore, the phenylglycine framework is a recognized scaffold in the design of enzyme inhibitors. Studies have explored phenylglycine as a proline replacement in inhibitors targeting the Hepatitis C Virus (HCV) NS3 protease, a key enzyme in the viral life cycle. diva-portal.org The ability to use this compound allows for the systematic construction of peptidomimetic inhibitors, contributing to the development of new antiviral strategies. diva-portal.org

Precursor for Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis relies heavily on the use of chiral ligands to create a stereoselective environment around a metal center, thereby controlling the formation of one enantiomer of a product over the other. numberanalytics.com Chiral amino acids and their derivatives are a critical class of "chiral building blocks" used for the synthesis of these ligands. unipd.itsigmaaldrich.com this compound, being an enantiomerically pure protected amino acid, is an ideal precursor for this purpose.

The synthesis of chiral ligands often involves incorporating phosphorus, nitrogen, oxygen, or sulfur donor atoms into a chiral backbone. numberanalytics.comrsc.org The functional groups of this compound—the carboxylic acid, the protected amine, and the phenolic hydroxyl group—provide multiple points for synthetic elaboration into sophisticated ligand structures. For example, the carboxylic acid can be reduced to an alcohol or converted to an amide, while the hydroxyl group on the phenyl ring can be functionalized to introduce additional coordinating sites.

Research into ligand design has demonstrated the successful synthesis of phosphine-containing amino acids, such as diphenylphosphinoserine, and their incorporation into peptides to create novel ligands for transition metal catalysts. rsc.org This principle can be extended to this compound to create ligands with a rigid phenylglycine backbone. Such ligands can be employed in a variety of enantioselective transformations, including asymmetric hydrogenations, allylic alkylations, and carbon-carbon bond-forming reactions, which are fundamental processes in the synthesis of pharmaceuticals and fine chemicals. d-nb.inforesearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds into potent and selective drugs. The phenylglycine scaffold, the core of this compound, has been the subject of numerous SAR investigations across different therapeutic targets. These studies provide a blueprint for how modifications to the this compound structure could impact biological activity.

One significant area of study has been in the development of inhibitors for the HCV NS3 protease. In this context, phenylglycine was evaluated as a replacement for proline at the P2 position of peptidomimetic inhibitors. diva-portal.org The SAR studies indicated that while phenylglycine is a promising scaffold, potentially forming a beneficial π-stacking interaction with a histidine residue in the enzyme's active site, other parts of the inhibitor must be co-optimized to achieve high potency. diva-portal.org

Another example comes from the development of agonists for the orphan G protein-coupled receptor 88 (GPR88), a target for striatal-associated disorders. Early SAR studies on agonists based on the 2-AMPP scaffold, which contains a substituted phenyl ring, provided a preliminary understanding of the receptor's tolerances. researchgate.net These studies highlighted the importance of lipophilicity of the alkoxy group on the phenyl ring for potency.

The table below summarizes key findings from SAR studies on molecules containing the phenylglycine or a related scaffold, illustrating how structural modifications influence biological activity.

TargetScaffold/CoreModification SiteStructural ChangeImpact on ActivityReference
HCV NS3 ProteasePhenylglycineP2 ScaffoldReplacement of Proline with PhenylglycineConfirmed as a promising scaffold, but requires co-optimization of other inhibitor regions. diva-portal.org
GPR88 Receptor(4-Alkoxyphenyl)glycinamideSite A (Alkoxy group on phenyl ring)Increased lipophilicityFavorable for potency (lower EC50). researchgate.net
GPR88 Receptor(4-Alkoxyphenyl)glycinamideSite B (Amino group)Replacement with hydroxyl, ester, or amideComparable or slightly improved potency. researchgate.net
Influenza NeuraminidaseAromatic EtherAromatic RingPresence of unsubstituted hydroxyl groupIdentified as important for inhibitory activity. nih.gov
SPase I (Bacterial Enzyme)Arylomycin (contains L-Hpg)N-methylation of D-SerRemoval of N-methyl groupSlight reduction in bioactivity. d-nb.info
SPase I (Bacterial Enzyme)Arylomycin (contains L-Hpg)N-methylation of D-AlaAddition of N-methyl groupComplete loss of bioactivity. d-nb.info

These studies collectively demonstrate that the phenylglycine core is a tunable scaffold. Modifications to the phenyl ring, the amine, and the carboxyl group can significantly modulate the biological activity of its derivatives. Therefore, this compound is not just a synthetic intermediate but a strategic starting point for rational drug design, enabling the exploration of chemical space around a privileged structural motif.

Emerging Research Directions and Future Perspectives in N Cbz S 4 Hydroxyphenylglycine Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize hazardous substance use, and improve energy efficiency. For N-Cbz-S-4-Hydroxyphenylglycine, this translates into moving away from stoichiometric reagents and harsh reaction conditions. Research is focusing on the use of catalytic methods, which offer higher atom economy and reduce by-product formation. ucl.ac.uk The exploration of environmentally benign solvents, such as water or bio-derived solvents, in place of traditional volatile organic compounds like DMF or chlorinated solvents, is a key area of investigation. google.comnih.gov Furthermore, processes that minimize the need for protecting groups, or that allow for their removal under mild, "green" conditions, are highly sought after to shorten synthetic sequences and reduce waste. mdma.chacs.org

StrategyPrincipleAdvantage in this compound SynthesisResearch Focus
Catalytic Methods Use of catalysts (e.g., metal, organo-, bio-catalysts) in sub-stoichiometric amounts.Reduces waste, increases reaction efficiency and selectivity.Development of novel catalysts for C-N bond formation and selective deprotection.
Benign Solvents Replacement of hazardous solvents with safer alternatives like water, ethanol, or supercritical CO2.Improves process safety and reduces environmental impact.Investigating solubility and reactivity of intermediates in green solvent systems. google.com
Atom Economy Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.Minimizes the generation of by-products.Utilization of addition reactions and multi-component reactions. ucl.ac.uk
Renewable Feedstocks Using starting materials derived from renewable sources.Reduces reliance on petrochemicals and enhances sustainability.Biosynthesis of the 4-hydroxyphenylglycine core from glucose via the shikimic acid pathway. wikipedia.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. durham.ac.uk For the synthesis of peptides and derivatives involving this compound, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and reaction time. This precise control can lead to higher yields, improved purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.gov

Automated synthesis platforms, often integrated with flow reactors, enable the rapid execution of multi-step syntheses and the creation of compound libraries with minimal manual intervention. nih.govvapourtec.com These systems can automatically adjust conditions to optimize reaction outcomes, accelerating the discovery of new derivatives. The use of solid-supported reagents and scavengers within flow systems further streamlines purification, a significant bottleneck in traditional synthesis. vapourtec.com Research has demonstrated the successful use of micro-flow reactors for efficient amide bond formation, a key step in elaborating the this compound scaffold, significantly reducing racemization issues common with this amino acid. nih.gov

ParameterAdvantage of Flow ChemistryRelevance to this compound
Heat Transfer Superior surface-area-to-volume ratio allows for rapid and precise temperature control.Minimizes side reactions and degradation of thermally sensitive functional groups.
Mixing Efficient and rapid mixing of reagents.Ensures homogeneous reaction conditions, leading to consistent product quality.
Safety Small reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions.Safer handling of activating agents used in peptide coupling.
Scalability Straightforward scaling by extending operation time ("scaling out") rather than increasing reactor volume.Facilitates seamless transition from laboratory-scale research to pilot-scale production. durham.ac.uk
Automation Easily integrated with automated pumps, valves, and analytical tools for high-throughput synthesis and optimization.Enables rapid synthesis of derivative libraries for structure-activity relationship (SAR) studies. nih.gov

Expansion of Biocatalytic Applications for Enhanced Efficiency and Selectivity

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool for achieving high selectivity under mild, environmentally friendly conditions. acs.org For this compound, enzymes offer solutions for several synthetic challenges. Hydrolases, such as lipases and proteases, are widely studied for their ability to perform kinetic resolutions of racemic mixtures, providing access to enantiomerically pure compounds. unipd.ite-bookshelf.de

Specifically, enzymes are being explored for two key transformations:

Asymmetric Synthesis : Enzymes like D-hydantoinase and N-carbamoylase can be used to produce D-p-hydroxyphenylglycine from a racemic hydantoin (B18101) precursor with high enantiomeric excess. dss.go.thresearchgate.net

Protecting Group Manipulation : A significant area of research is the development of enzymes that can selectively cleave the N-carbobenzyloxy (Cbz) group. researchgate.net This enzymatic deprotection can proceed under neutral conditions, avoiding the harsh acidic or reductive methods of traditional chemistry that can compromise other functional groups in the molecule. researchgate.net The discovery of novel Cbz-deprotecting enzymes, such as those from Sphingomonas paucimobilis, opens up new avenues for milder and more selective synthetic routes. researchgate.net

Enzyme ClassApplication in this compound ChemistryExampleReference
Hydantoinase/Carbamoylase Enantioselective synthesis of D-4-hydroxyphenylglycine core from DL-5-p-hydroxyphenylhydantoin.Enzymes from Agrobacterium sp. co-expressed in E. coli. dss.go.thresearchgate.net
Lipase (B570770) Kinetic resolution of racemic esters or amines; selective acylation.Candida antarctica lipase B (CALB) for enantioselective acylation. acs.orgunipd.it
Penicillin Acylase Enzymatic coupling of 4-hydroxyphenylglycine derivatives to β-lactam nuclei.Mutant Pen-G acylase for Cefadroxil synthesis. google.com
Cbz-deprotecting Enzyme Enantioselective cleavage of the N-Cbz protecting group.Enzyme from Sphingomonas paucimobilis SC 16113. researchgate.net

Computational Design and Optimization of this compound Derivatives for Targeted Applications

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. nih.gov For this compound, in silico methods can guide the rational design of novel derivatives with tailored properties. By simulating the interaction between a potential derivative and a biological target, such as an enzyme active site or a receptor binding pocket, researchers can predict binding affinity and mode of action before undertaking laborious synthesis. ethernet.edu.etdiva-portal.org

This computational pre-screening allows for the prioritization of synthetic targets that are most likely to exhibit the desired biological activity. For instance, docking studies can help optimize substituents on the phenyl ring or modifications to the peptide backbone to enhance interactions with a target protein. acs.org Furthermore, computational tools can predict pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion), helping to design molecules with better drug-like characteristics from the outset.

Exploration of Novel Reaction Manifolds and Derivatization Strategies

Beyond standard peptide couplings, researchers are exploring novel reaction manifolds to expand the chemical space accessible from this compound. This includes the use of modern cross-coupling reactions to modify the aryl ring, installing new substituents that are not easily introduced via traditional electrophilic aromatic substitution. For example, methodologies like the Suzuki-Miyaura coupling could be adapted to create biaryl-bridged peptides, introducing conformational constraints that can enhance biological activity. researchgate.net

Other strategies involve the derivatization of the carboxylic acid or amine termini with non-peptidic scaffolds to create peptidomimetics. These molecules mimic the structure of peptides but often have improved metabolic stability and oral bioavailability. nih.gov The development of robust methods for these transformations is crucial for accessing new classes of compounds based on the this compound framework.

Multi-Component Reactions for Rapid Generation of this compound Derivative Libraries

Multi-component reactions (MCRs), in which three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly efficient tools for generating molecular diversity. nih.govnih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for this purpose. nih.govresearchgate.net

Ugi Four-Component Reaction (U-4CR) : This reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govzenodo.org By using this compound as the carboxylic acid component, a diverse library of dipeptide-like structures can be synthesized in a single, atom-economical step.

Passerini Three-Component Reaction (P-3CR) : This reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. numberanalytics.comslideshare.net Using this compound here allows for the rapid synthesis of ester-containing peptidomimetics.

These MCRs are invaluable for medicinal chemistry programs, as they allow for the rapid generation of large libraries of structurally diverse analogs for high-throughput screening. nih.gov

FeatureUgi Reaction (4-Component)Passerini Reaction (3-Component)
Components Amine, Carbonyl, Carboxylic Acid, IsocyanideCarbonyl, Carboxylic Acid, Isocyanide
Product α-Acylamino amide (dipeptide-like)α-Acyloxy amide
Key Bond Formed Amide bondEster bond
Application with N-Cbz-S-4-Hpg Used as the carboxylic acid component to build peptide scaffolds.Used as the carboxylic acid component to build depsipeptide-like structures.
Reference nih.govzenodo.org researchgate.netnumberanalytics.comnih.gov

Advanced Analytical Techniques for Real-Time Reaction Monitoring and Process Optimization

To fully leverage the advantages of modern synthetic methods like flow chemistry, advanced analytical techniques for real-time monitoring are essential. Process Analytical Technology (PAT) allows for in-process measurements that provide a dynamic understanding of a reaction's progress, enabling precise control and optimization.

For syntheses involving this compound, techniques such as in-line High-Performance Liquid Chromatography (HPLC) and spectroscopic methods (e.g., UV-Vis, IR, Raman) can monitor the consumption of reactants and the formation of products and impurities in real time. google.com In the context of solid-phase peptide synthesis (SPPS), for example, UV monitoring of the Fmoc protecting group cleavage is a standard method for tracking coupling efficiency. rsc.org The data gathered from these techniques can be fed into automated control systems to adjust reaction parameters on-the-fly, ensuring optimal performance and consistent product quality, while minimizing waste and accelerating process development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.